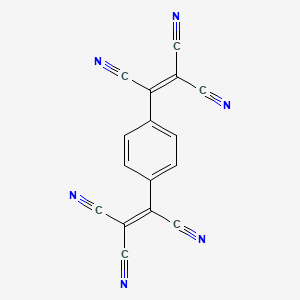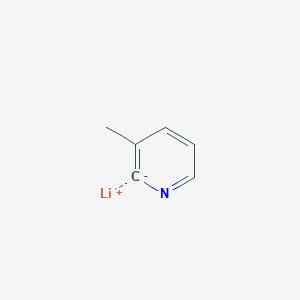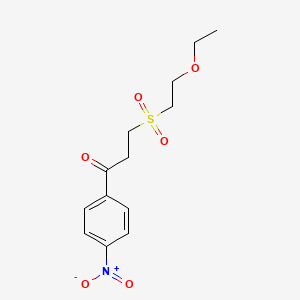
2,2'-(1,4-Phenylene)di(ethene-1,1,2-tricarbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1,2,2-tricyanoethenyl)benzene is an organic compound characterized by the presence of two tricyanoethenyl groups attached to a benzene ring at the 1 and 4 positions
Preparation Methods
The synthesis of 1,4-Bis(1,2,2-tricyanoethenyl)benzene typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting benzene-1,4-dicarbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-Bis(1,2,2-tricyanoethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the tricyanoethenyl groups into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(1,2,2-tricyanoethenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which 1,4-Bis(1,2,2-tricyanoethenyl)benzene exerts its effects is primarily related to its electronic structure. The tricyanoethenyl groups are electron-withdrawing, which significantly alters the electronic distribution within the molecule. This makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
1,4-Bis(1,2,2-tricyanoethenyl)benzene can be compared with other similar compounds such as:
1,4-Bis(triethoxysilyl)benzene: Used in the synthesis of periodic mesoporous organosilicas (PMOs).
1,4-Bis(2-ethylhexyl)benzene: Utilized in the production of various polymers and materials.
The uniqueness of 1,4-Bis(1,2,2-tricyanoethenyl)benzene lies in its strong electron-withdrawing groups, which impart distinct electronic properties that are advantageous for specific applications in organic electronics and materials science.
Properties
CAS No. |
119812-01-0 |
|---|---|
Molecular Formula |
C16H4N6 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
2-[4-(1,2,2-tricyanoethenyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-13(6-18)15(9-21)11-1-2-12(4-3-11)16(10-22)14(7-19)8-20/h1-4H |
InChI Key |
STTDGCQKCNKOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)








![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)

